![molecular formula C16H27NO B14357160 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline CAS No. 93446-55-0](/img/structure/B14357160.png)
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methyl group, an aniline group, and a 3,5,5-trimethylhexyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-methyl-4-nitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-methyl-4-aminotoluene.
Etherification: The amine is then reacted with 3,5,5-trimethylhexanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
化学反应分析
Types of Reactions
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for bromination and sulfonation reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated and sulfonated derivatives.
科学研究应用
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-4-aminotoluene: Lacks the 3,5,5-trimethylhexyl ether group.
4-[(3,5,5-trimethylhexyl)oxy]aniline: Lacks the methyl group on the benzene ring.
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]phenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline is unique due to the presence of both the 3,5,5-trimethylhexyl ether group and the aniline group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
93446-55-0 |
|---|---|
分子式 |
C16H27NO |
分子量 |
249.39 g/mol |
IUPAC 名称 |
2-methyl-4-(3,5,5-trimethylhexoxy)aniline |
InChI |
InChI=1S/C16H27NO/c1-12(11-16(3,4)5)8-9-18-14-6-7-15(17)13(2)10-14/h6-7,10,12H,8-9,11,17H2,1-5H3 |
InChI 键 |
GTJQSSFUXLIYRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCC(C)CC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
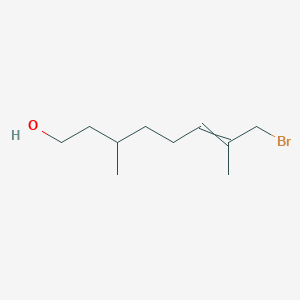
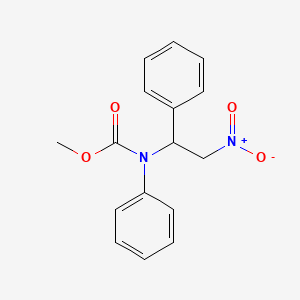
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

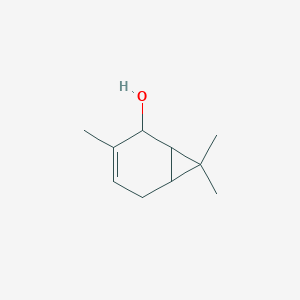
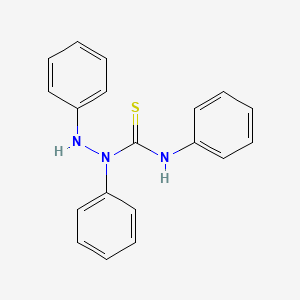
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

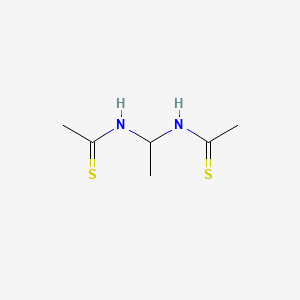
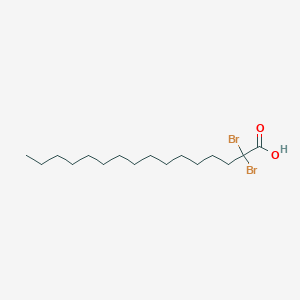
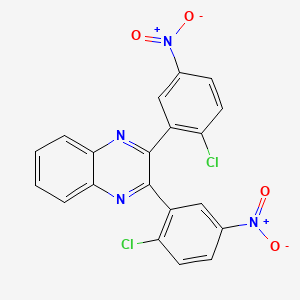
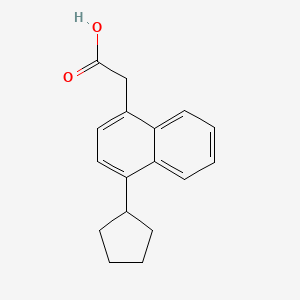
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
